21-Dehydrocorticosterone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

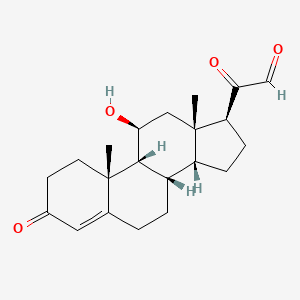

21-Dehydrocorticosterone is a steroid hormone that is part of the corticosteroid family. It is produced by the adrenal gland and plays a crucial role in the regulation of various physiological processes. This compound is a precursor to aldosterone, a hormone that regulates sodium and potassium levels in the body.

Mecanismo De Acción

Target of Action

21-Dehydrocorticosterone, also known as 21-hydroxyprogesterone, is a steroid hormone produced by the adrenal gland . It primarily targets primary and secondary immune cells, fibroblasts, and osteoblasts . It binds to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .

Mode of Action

this compound interacts with its targets by easily penetrating the cell membrane due to its lipophilic nature . Once inside the cell, it binds to the glucocorticoid receptor, leading to either upregulation or downregulation of the synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins .

Biochemical Pathways

this compound affects several biochemical pathways. It is a precursor molecule for the production of aldosterone . The major pathway for aldosterone production is in the adrenal glomerulosa zone of the adrenal gland . It is produced from progesterone by 21β-hydroxylase and is converted to corticosterone by 11β-hydroxylase . Corticosterone is then converted to aldosterone by aldosterone synthase .

Result of Action

The action of this compound results in a variety of molecular and cellular effects. It regulates an estimated 20% of the entire genome . Its action broadly induces effects in cells and tissues, especially those that are unique to the immune system .

Análisis Bioquímico

Biochemical Properties

21-Dehydrocorticosterone is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase, analogously to the reversible formation of cortisone from cortisol . It can be transformed into cortisone by 21-hydroxylase .

Cellular Effects

They exert their broad physiological and therapeutic effects by binding to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors .

Molecular Mechanism

The synthesis of cytokines, chemokines, adhesion molecules, receptors, and many enzymes, mediators, and other proteins is either upregulated or downregulated .

Metabolic Pathways

This compound is a part of the corticosteroid metabolism pathway. It is related to 21-deoxycortisol and is reversibly formed from it by 11β-hydroxysteroid dehydrogenase .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 21-Dehydrocorticosterone can be synthesized from progesterone through a series of hydroxylation reactions. The primary synthetic route involves the hydroxylation of progesterone at the 21st carbon position using 21β-hydroxylase, followed by further hydroxylation at the 11th carbon position by 11β-hydroxylase to yield corticosterone .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. These processes utilize microorganisms to convert precursor molecules like diosgenin into the desired corticosteroid. The combination of chemical and biotechnological methods has been developed to optimize the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 21-Dehydrocorticosterone undergoes various chemical reactions, including:

Oxidation: Conversion to corticosterone through hydroxylation.

Reduction: Reduction of the keto group to form hydroxy derivatives.

Substitution: Introduction of functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions:

Oxidation: Utilizes enzymes like 11β-hydroxylase under physiological conditions.

Reduction: Employs reducing agents such as sodium borohydride.

Substitution: Involves reagents like phenyl hydrazine in acidic conditions for chromophore formation.

Major Products:

Corticosterone: Formed through hydroxylation.

Hydroxy derivatives: Produced through reduction reactions.

Aplicaciones Científicas De Investigación

21-Dehydrocorticosterone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various corticosteroids.

Biology: Studied for its role in the regulation of electrolyte balance and blood pressure.

Medicine: Investigated for its potential therapeutic effects in treating conditions like Addison’s disease and congenital adrenal hyperplasia.

Industry: Utilized in the production of corticosteroid-based pharmaceuticals.

Comparación Con Compuestos Similares

11-Deoxycorticosterone: Another precursor to aldosterone with similar mineralocorticoid activity.

Corticosterone: A direct product of 21-Dehydrocorticosterone with both mineralocorticoid and glucocorticoid activities.

21-Deoxycortisone: A related compound involved in corticosteroid metabolism

Uniqueness: this compound is unique due to its specific role as a precursor to both corticosterone and aldosterone. Its dual role in mineralocorticoid and glucocorticoid pathways distinguishes it from other corticosteroids, making it a valuable compound for research and therapeutic applications .

Propiedades

IUPAC Name |

2-[(8S,9R,10R,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-17,19,24H,3-8,10H2,1-2H3/t14-,15+,16+,17-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKDACGRLOGBANH-RJOVDCOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)C=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2[C@H](C[C@]4([C@@H]3CC[C@@H]4C(=O)C=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme show different substrate specificity compared to the NADPH-dependent enzyme?

A1: Yes, the research indicates that the NADH-dependent 21-hydroxysteroid dehydrogenase enzyme demonstrates distinct substrate specificity compared to the NADPH-dependent enzyme. Specifically, in rats of all ages studied, the NADH-dependent enzyme exclusively reduced 21-dehydrocortisol, while exhibiting no activity towards 21-dehydrocorticosterone []. Conversely, the NADPH-dependent enzyme demonstrated the capability to reduce both 21-dehydrocortisol and this compound []. This difference in substrate specificity highlights the distinct roles these enzymes might play in corticosteroid metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)

![(2S,3R)-2-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine](/img/structure/B601770.png)